

Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:

5-Amino-4-cyano-3-(cyanomethyl)pyrazole

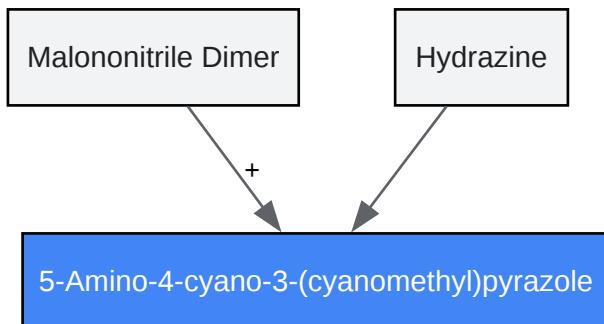
Cat. No.:

B186250

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**, a key intermediate in the synthesis of various heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Properties


IUPAC Name: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile CAS Number: 54711-21-6

Molecular Formula: C₅H₄N₆ Molecular Weight: 148.12 g/mol

Synthesis

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is synthesized via the reaction of malononitrile dimer with hydrazine.[1][4]

Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound.

Spectroscopic Data

While direct experimental spectra for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** are not readily available in the cited literature, the following data are predicted based on the analysis of structurally similar pyrazole derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. The data below is a prediction based on related compounds.[\[5\]](#)

Functional Group	Predicted Absorption (cm ⁻¹)
N-H stretch (Amino)	3450 - 3200
C≡N stretch (Nitrile)	2260 - 2220
C=C stretch (Pyrazole ring)	1650 - 1590
C-N stretch	1350 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show two main signals.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
-NH ₂ (Amino)	5.0 - 7.0	Broad singlet
-CH ₂ - (Cyanomethyl)	3.5 - 4.0	Singlet
-NH (Pyrazole)	11.0 - 13.0	Broad singlet

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule.

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C-NH ₂	150 - 160
C-CN	115 - 120
C-(CH ₂ CN)	140 - 150
-CH ₂ -	15 - 25
Pyrazole C4	90 - 100

Mass Spectrometry (MS)

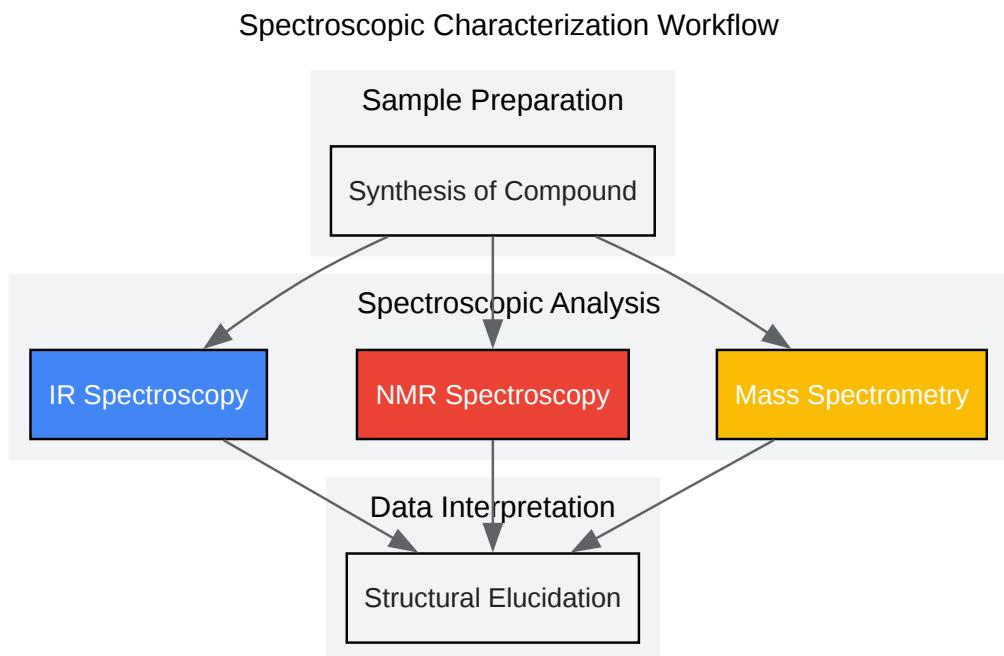
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Ion	Predicted m/z
[M] ⁺	148.05
[M - HCN] ⁺	121.04
[M - CH ₂ CN] ⁺	108.03

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**.

Infrared (IR) Spectroscopy


- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
- **Data Acquisition:** The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** relies on a combination of IR, NMR, and MS techniques. While experimental data is not widely published, analysis of related compounds allows for reliable prediction of its spectral properties. This guide provides a framework for researchers to synthesize, analyze, and identify this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols [mdpi.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186250#spectroscopic-characterization-of-5-amino-4-cyano-3-cyanomethyl-pyrazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com